molecular formula C10H9NO4 B077006 2-(2-Oxo-benzooxazol-3-yl)-propionic acid CAS No. 13610-53-2

2-(2-Oxo-benzooxazol-3-yl)-propionic acid

Cat. No. B077006
CAS RN: 13610-53-2
M. Wt: 207.18 g/mol
InChI Key: UUBVLNODMJCOTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives involves catalytic oxidative aminocarbonylation reactions, where palladium-catalyzed processes play a significant role. For instance, 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and similar derivatives were synthesized from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through tandem oxidative aminocarbonylation-cyclization, showcasing the utility of palladium catalysis in the synthesis of complex benzoxazole structures (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structures of benzoxazole derivatives have been elucidated through various analytical techniques, including X-ray diffraction. These analyses have confirmed configurations and stereochemistries around their molecular frameworks, providing insights into their three-dimensional arrangements and potential for chemical reactivity and interactions (Camacho-Camacho et al., 2013).

Chemical Reactions and Properties

Benzoxazole compounds participate in a variety of chemical reactions, contributing to the synthesis of novel derivatives with potential biological and pharmaceutical applications. For example, reactions involving organometallic tin compounds derived from 2-benzimidazole propionic acid have led to the formation of mononuclear organometallic tin esters, showcasing the reactivity of the benzoxazole ring with metal-organic frameworks (Camacho-Camacho et al., 2013).

Scientific Research Applications

Synthesis and Characterization

Research has shown the synthesis and characterization of ligands and their metal complexes derived from compounds structurally similar to 2-(2-Oxo-benzooxazol-3-yl)-propionic acid. These synthesized ligands, when complexed with transition metals, have been analyzed using various techniques such as infrared and electronic spectra, showing significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Desai & Parekh, 2021).

Organometallic Chemistry

Organometallic compounds derived from related structures have been investigated, demonstrating the coordination of carboxylic groups to metal atoms, which lead to the formation of complex structures. These studies provide insights into the design of new materials with potential applications in catalysis and materials science (Camacho-Camacho et al., 2013).

Novel Polycyclic Systems

The dehydration of compounds structurally related to 2-(2-Oxo-benzooxazol-3-yl)-propionic acid has led to the creation of new polycyclic systems, which are important for pharmaceutical research and development. These novel systems have been characterized by X-ray diffraction, highlighting their potential for further exploration in drug design (Ukhin et al., 2011).

Corrosion Inhibition

Compounds with benzimidazole and related structures have been synthesized and assessed for their corrosion inhibition properties. These studies involve gravimetric, electrochemical, and SEM methods, indicating the potential application of these compounds in protecting metals against corrosion, which is crucial for industrial applications (Ammal et al., 2018).

Ugi Reaction Applications

The use of bifunctional compounds in the Ugi reaction has led to the synthesis of novel compounds with potential therapeutic applications. This method demonstrates the versatility of using related structures to 2-(2-Oxo-benzooxazol-3-yl)-propionic acid in constructing complex molecules efficiently (Ghandi et al., 2010).

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6(9(12)13)11-7-4-2-3-5-8(7)15-10(11)14/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBVLNODMJCOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424401
Record name 2-(2-Oxo-benzooxazol-3-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-benzooxazol-3-yl)-propionic acid

CAS RN

13610-53-2
Record name α-Methyl-2-oxo-3(2H)-benzoxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13610-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Oxo-benzooxazol-3-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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